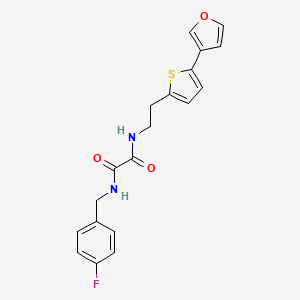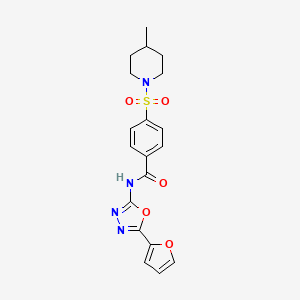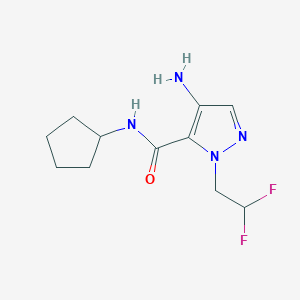
4-Amino-N-cyclopentyl-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-N-cyclopentyl-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide (also known as JNJ-40411813) is a small molecule drug that has been studied for its potential therapeutic applications. It belongs to the class of compounds known as pyrazole carboxamides and has been found to have a variety of biological effects. In
Mecanismo De Acción
The exact mechanism of action of JNJ-40411813 is not fully understood. However, it has been shown to inhibit the activity of a protein known as bromodomain and extra-terminal domain (BET) proteins. BET proteins are involved in the regulation of gene expression and have been implicated in the development of cancer and other diseases. By inhibiting BET proteins, JNJ-40411813 may be able to prevent the growth and spread of cancer cells and reduce inflammation in autoimmune diseases.
Biochemical and Physiological Effects
JNJ-40411813 has been shown to have a variety of biochemical and physiological effects. In cancer cells, it has been found to inhibit the expression of genes that are involved in cell growth and survival. This leads to a decrease in the growth and spread of cancer cells. In addition, JNJ-40411813 has been shown to reduce inflammation in autoimmune diseases by inhibiting the production of cytokines, which are proteins that play a role in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using JNJ-40411813 in lab experiments is that it has been shown to have activity against a variety of diseases, including cancer and autoimmune diseases. This makes it a versatile compound that can be used in a variety of research studies. However, one limitation is that the exact mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target the activity of JNJ-40411813.
Direcciones Futuras
For research include the development of more potent and selective inhibitors of BET proteins, the study of the effects of JNJ-40411813 on other diseases, and the development of new drug delivery systems.
Métodos De Síntesis
The synthesis of JNJ-40411813 has been described in the literature. It involves the reaction of 2,2-difluoroethylamine with 5-bromo-1-cyclopentyl-1H-pyrazole-4-carboxylic acid, followed by the addition of ammonia and subsequent purification steps. The resulting compound is a white powder with a molecular weight of 284.3 g/mol.
Aplicaciones Científicas De Investigación
JNJ-40411813 has been studied for its potential therapeutic applications in a variety of diseases. It has been found to have activity against several types of cancer, including breast, lung, and colon cancer. It has also been studied for its potential use in the treatment of inflammation and autoimmune diseases. In addition, JNJ-40411813 has been shown to have activity against certain viruses, including the human immunodeficiency virus (HIV).
Propiedades
IUPAC Name |
4-amino-N-cyclopentyl-2-(2,2-difluoroethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F2N4O/c12-9(13)6-17-10(8(14)5-15-17)11(18)16-7-3-1-2-4-7/h5,7,9H,1-4,6,14H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIECLSZLBHRDEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=C(C=NN2CC(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-((3-chloro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2837342.png)
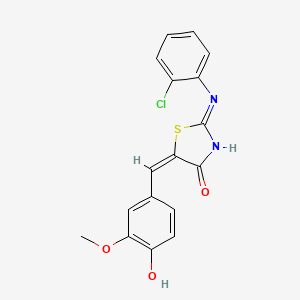
![ethyl 2-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2837346.png)
![7-Benzyl-3-methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]purine-2,6-dione](/img/structure/B2837347.png)
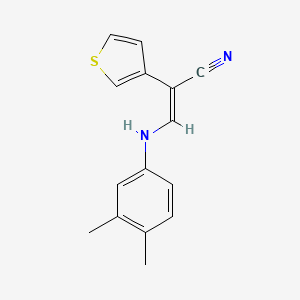
![tert-butyl N-{[1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate](/img/structure/B2837352.png)

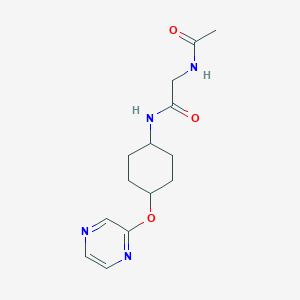
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2837357.png)
![3-(4-chlorophenyl)-9-isopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2837359.png)
![3-methyl-5-oxo-N-(p-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2837360.png)
![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-propylpentanamide](/img/structure/B2837361.png)
